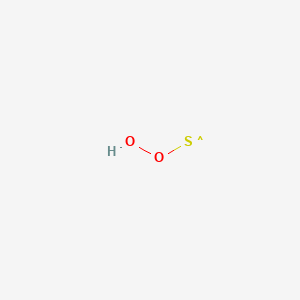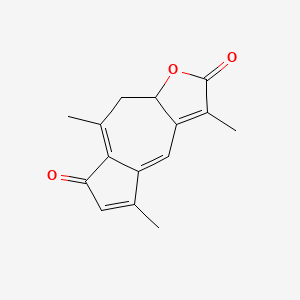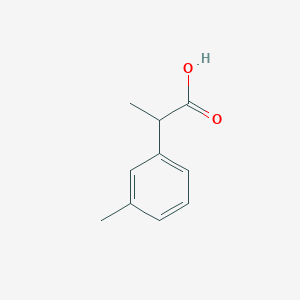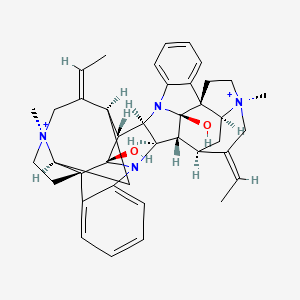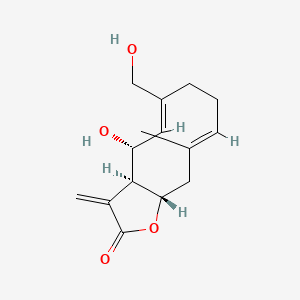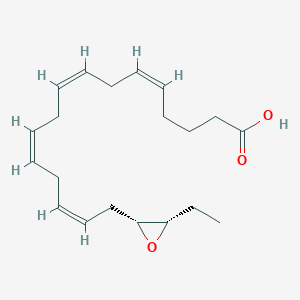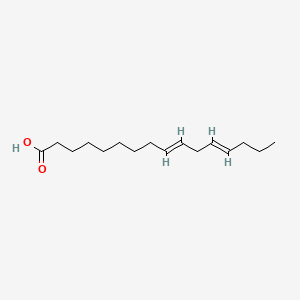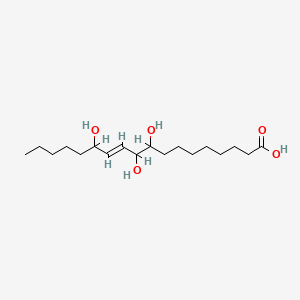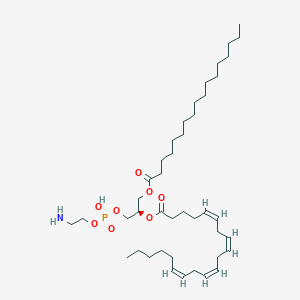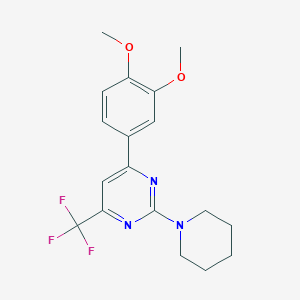
Chlorine atom
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chlorine(.) is a monoatomic chlorine.
Scientific Research Applications
Chlorine in Atmospheric Chemistry
Chlorine atoms play a significant role in atmospheric chemistry. They are involved in ozone depletion, particularly in the stratosphere, where reactive chlorine is released from chlorofluorocarbons (CFCs) and other organic source gases. These chlorine atoms participate in catalytic cycles that remove odd oxygen (ozone and atomic oxygen) from the atmosphere. This process is especially critical under ozone hole conditions, where the ClO dimer cycle becomes particularly important (Clarmann, 2013). Additionally, atomic chlorine and its precursors have been found to affect tropospheric ozone, a greenhouse gas potentially toxic to plant and animal life. The formation of nitryl chloride, a precursor of chlorine atoms, has been observed far from coastal areas, suggesting that significant fractions of tropospheric chlorine atoms may arise directly from anthropogenic pollutants (Thornton et al., 2010).
Chlorine in Plasma Chemistry
Chlorine atoms are crucial in plasma processing, particularly for silicon and III–V compound semiconductors. The density and behavior of atomic chlorine in inductively coupled chlorine plasmas have been studied, providing insights into its role in semiconductor fabrication (Hebner, 1997).
Chlorine in Interfacial Chemistry
Chlorine atoms interact with various surfaces and materials, which is critical in environmental science and material processing. For instance, the interaction of chlorine atoms with water has been explored, revealing insights into their reactivity and potential applications in water treatment and environmental remediation (Sevilla et al., 1997).
Chlorine in Spectrometry and Detection
Chlorine atoms can be detected through techniques like laser-induced breakdown spectrometry (LIBS), which offers a method for directly detecting chlorine and fluorine in the air. This application is significant in environmental monitoring and industrial processes (Cremers & Radziemski, 1983).
Chlorine in Atmospheric Photochemistry
The development of comprehensive chlorine chemistry modules, such as in the Master Chemical Mechanism, underscores the significance of chlorine atoms in atmospheric photochemistry. These studies help in understanding the impact of chlorine atoms on atmospheric oxidative capacity and ozone formation (Xue et al., 2015).
properties
CAS RN |
22537-15-1 |
|---|---|
Product Name |
Chlorine atom |
Molecular Formula |
Cl |
Molecular Weight |
35.45 g/mol |
IUPAC Name |
chlorine |
InChI |
InChI=1S/Cl |
InChI Key |
ZAMOUSCENKQFHK-UHFFFAOYSA-N |
SMILES |
[Cl] |
Canonical SMILES |
[Cl] |
Pictograms |
Oxidizer; Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



